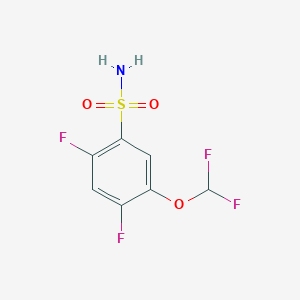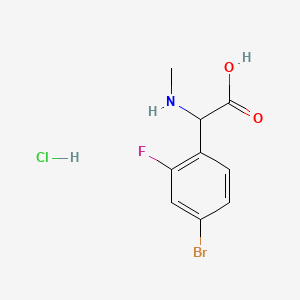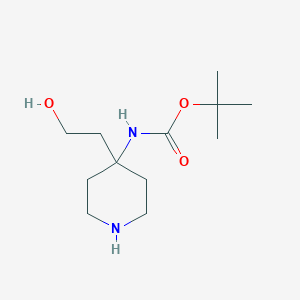![molecular formula C5H10Cl2N2O2 B13475246 [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an oxazole ring, an aminomethyl group, and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aminomethyl precursor with a suitable oxazole-forming reagent. The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include substituted oxazoles, reduced derivatives, and various functionalized compounds that retain the core oxazole structure .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology
Biologically, this compound is studied for its potential interactions with biomolecules. It can be used in the design of bioactive molecules and as a probe in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing compounds with specific biological activities .
Industry
Industrially, this compound is used in the production of various materials and chemicals. Its unique structure allows for the creation of specialized polymers and other industrially relevant compounds .
Wirkmechanismus
The mechanism of action of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxazole ring can participate in π-π interactions. These interactions facilitate the compound’s binding to its targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- [2-(Aminomethyl)pyridin-3-yl]methanol dihydrochloride
- [2-(Aminomethyl)benzimidazole dihydrochloride]
- [2-(Aminomethyl)thiazol-4-yl]methanol dihydrochloride .
Uniqueness
What sets [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride apart is its unique oxazole ring structure, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological or chemical targets are required .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Eigenschaften
Molekularformel |
C5H10Cl2N2O2 |
|---|---|
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
[2-(aminomethyl)-1,3-oxazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H8N2O2.2ClH/c6-1-5-7-2-4(3-8)9-5;;/h2,8H,1,3,6H2;2*1H |
InChI-Schlüssel |
LBJFDKABTFBCFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=N1)CN)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


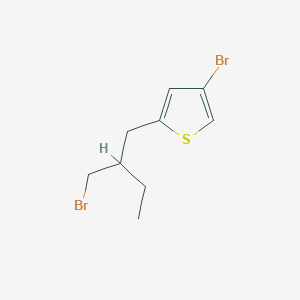
![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
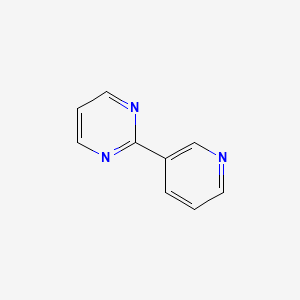
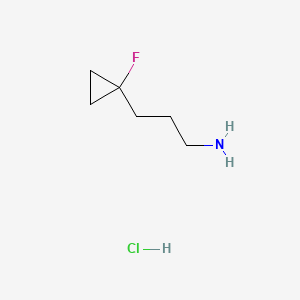
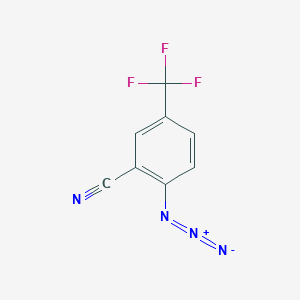
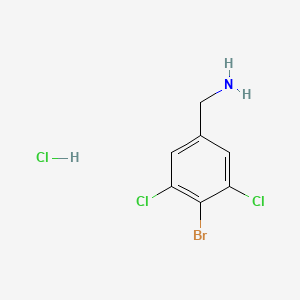


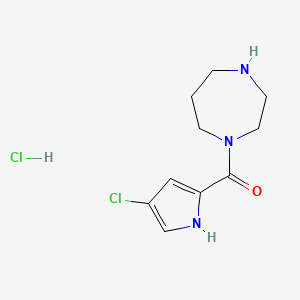
![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
